Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-A]pyrimidine core with a phenyl group at the 2-position and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,5-A]pyrimidine derivatives: These compounds have a different ring fusion pattern and exhibit unique chemical and biological properties.
Pyrimido[1,2-A]benzimidazoles: These compounds have a fused benzimidazole ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Biological Activity
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the condensation of 2-amino-phenyl derivatives with appropriate carboxylic acid esters under controlled conditions. This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-A]pyrimidine derivatives. In one notable study, various derivatives were screened for their antiproliferative effects against several cancer cell lines, including HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. The results indicated that this compound exhibited significant antiproliferative activity with an IC50 value in the low micromolar range against HCC827 cells, suggesting a strong inhibition of cell proliferation through the PI3K/AKT signaling pathway .
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties. In vitro studies showed that this compound possesses moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is associated with downregulation of cyclins and cyclin-dependent kinases (CDKs) .
- Inhibition of Key Signaling Pathways : It has been shown to inhibit the PI3K/AKT pathway, leading to reduced phosphorylation of key proteins involved in cell survival and proliferation .
Case Studies
A series of case studies have been documented regarding the application of this compound in cancer therapy:
- Study on Lung Cancer : In a preclinical model using HCC827 cells, treatment with this compound resulted in a significant reduction in tumor size and proliferation rates compared to control groups .
- Antitubercular Activity : Another study focused on its efficacy against Mycobacterium tuberculosis, where it displayed promising results with MIC values indicating effective inhibition of bacterial growth .
Data Tables
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14(19)13-12(11-7-4-3-5-8-11)17-15-16-9-6-10-18(13)15/h3-10H,2H2,1H3 |
InChI Key |
DGOUOSSPICPKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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